molecular formula C19H14N4O B11962622 N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide

N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11962622
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: UUIMGOUZTXYFLI-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a naphthyl group through a methylene bridge, making it a subject of interest in organic chemistry and medicinal research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism of action of N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthylmethylidene derivatives: Compounds with similar naphthylmethylidene groups but different core structures.

    Benzimidazole derivatives: Compounds with the benzimidazole core but different substituents.

Uniqueness

N’-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of the naphthyl and benzimidazole moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H14N4O

Molekulargewicht

314.3 g/mol

IUPAC-Name

N-[(E)-naphthalen-1-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H14N4O/c24-19(14-8-9-17-18(10-14)21-12-20-17)23-22-11-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,20,21)(H,23,24)/b22-11+

InChI-Schlüssel

UUIMGOUZTXYFLI-SSDVNMTOSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC4=C(C=C3)N=CN4

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC4=C(C=C3)N=CN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.